4,4-Dimethylpiperidine-2,5-dione
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Overview
Description
4,4-Dimethylpiperidine-2,5-dione, also known as 2,5-piperidinedione, is a chemical compound with the molecular formula C7H11NO2. It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .
Molecular Structure Analysis
The molecular weight of this compound is 141.17 . The IUPAC Standard InChI is InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10) .Scientific Research Applications
Complexation Studies
4,4-Dimethylpiperidine-2,5-dione has been studied for its role in forming intermolecular hydrogen bonds with other compounds like 2,6-bis(acylamino)pyridines and dipyridin-2-ylamine. These interactions are significant due to the effects of substituent size on association constants and conformational changes for efficient hydrogen bonding (Ośmiałowski et al., 2010).
Synthetic Applications
The compound has been utilized in the synthesis of various complex molecules. For instance, its condensation with aldehydes has contributed to the synthesis of albonoursin and 3,6-diarylidenepiperazine-2,5-diones, demonstrating its utility in creating diverse chemical structures (Gallina & Liberatori, 1974).
Stereochemistry Studies
Research has explored the synthesis of trans- and cis-isomers of 1,4-dimethyl- and 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione, providing insights into the stereochemistry of these compounds. Such studies are crucial for understanding the molecular configurations and their implications in various applications (Marcuccio & Elix, 1985).
Catalysis and Polymerization
This compound has been investigated in the context of organo-catalyzed ring-opening polymerization. This research is significant for developing new materials with potential applications in various industries, like biomaterials (Thillaye du Boullay et al., 2010).
Solar Energy Research
The compound has been included in the study of Copper(I) complexes for use in dye-sensitized solar cells (DSCs), indicating its potential role in renewable energy technologies (Constable et al., 2009).
Pharmacological Studies
While the focus is not on drug use and dosage, it's noteworthy that derivatives of this compound have been studied for their potential anti-inflammatory and antimicrobial properties, highlighting its relevance in medicinal chemistry (Paprocka et al., 2022).
Safety and Hazards
The safety data sheet for 4,4-Dimethylpiperidine-2,5-dione indicates that it is harmful if swallowed . The product is not intended for human or veterinary use. It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .
Mechanism of Action
Target of Action
Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of effects due to their presence in numerous pharmaceuticals .
Properties
IUPAC Name |
4,4-dimethylpiperidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPCULBMHFQAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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